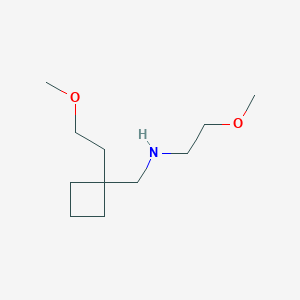

2-Methoxy-N-((1-(2-methoxyethyl)cyclobutyl)methyl)ethan-1-amine

Description

Properties

Molecular Formula |

C11H23NO2 |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

2-methoxy-N-[[1-(2-methoxyethyl)cyclobutyl]methyl]ethanamine |

InChI |

InChI=1S/C11H23NO2/c1-13-8-6-11(4-3-5-11)10-12-7-9-14-2/h12H,3-10H2,1-2H3 |

InChI Key |

MJEHLHRHHYEHFW-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1(CCC1)CNCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-((1-(2-methoxyethyl)cyclobutyl)methyl)ethan-1-amine typically involves multiple steps. One common route includes the reaction of cyclobutylmethylamine with 2-methoxyethyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with methoxyethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-((1-(2-methoxyethyl)cyclobutyl)methyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-Methoxy-N-((1-(2-methoxyethyl)cyclobutyl)methyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-((1-(2-methoxyethyl)cyclobutyl)methyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations :

- The target compound’s dual methoxyethyl groups enhance hydrophilicity compared to simpler analogs like 2-(1-methoxycyclobutyl)ethan-1-amine .

- The cyclobutyl ring offers moderate steric hindrance compared to cyclopropane (smaller, more strained) in 4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine .

- Aromatic analogs (e.g., pyridine-containing ) exhibit distinct electronic properties due to π-conjugation, affecting solubility and target interactions.

Physicochemical and Pharmacological Properties

Key Findings :

Biological Activity

2-Methoxy-N-((1-(2-methoxyethyl)cyclobutyl)methyl)ethan-1-amine is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a methoxy group and a cyclobutyl moiety, suggests significant biological activity that warrants detailed exploration.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₃NO₂

- Molecular Weight : 201.31 g/mol

- CAS Number : 1491746-50-9

This compound's structure is notable for its combination of functional groups, which may influence its interaction with biological targets and overall pharmacological profile.

Research indicates that 2-Methoxy-N-((1-(2-methoxyethyl)cyclobutyl)methyl)ethan-1-amine may exhibit activity through various biological mechanisms, including:

- Binding Affinity : Studies focus on the compound's ability to bind to specific receptors or enzymes, which is critical for understanding its therapeutic potential.

- Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, particularly those involving serotonin receptors, which are essential in mood regulation and various neurological conditions.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural similarities affect biological activity. The following table summarizes key compounds related to 2-Methoxy-N-((1-(2-methoxyethyl)cyclobutyl)methyl)ethan-1-amine:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 2-Methoxy-N-methyl ethanamine | C₄H₁₁NO | Simpler structure; lacks cyclobutyl moiety |

| 2-Methoxy-N-(2-methoxyethyl)-N-methyl ethanamine | C₇H₁₇NO₂ | Similar methoxy groups; less steric hindrance |

| 1-(4-Chlorophenyl)-2-methoxyethyl methyl amine | C₁₀H₁₃ClN₂O | Contains a chlorophenyl group; different activity |

These comparisons highlight the unique characteristics of 2-Methoxy-N-((1-(2-methoxyethyl)cyclobutyl)methyl)ethan-1-amine and its potential advantages in therapeutic applications.

Study on Binding Affinity

In a recent study, the binding affinity of 2-Methoxy-N-((1-(2-methoxyethyl)cyclobutyl)methyl)ethan-1-amine was evaluated against various receptors:

- 5-HT Receptors : The compound showed promising selectivity towards the 5-HT_2C receptor, indicating potential for mood modulation therapies.

- In Vitro Assays : Cytotoxicity assays demonstrated low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.

Toxicological Assessment

A toxicological assessment was conducted using animal models to evaluate the safety and efficacy of the compound:

- Acute Toxicity : Administration of varying doses revealed no significant adverse effects at doses up to 30 mg/kg.

- Chronic Exposure Studies : Long-term studies are necessary to fully understand the safety profile and any potential addictive behaviors associated with prolonged use.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-Methoxy-N-((1-(2-methoxyethyl)cyclobutyl)methyl)ethan-1-amine, and how are key reaction parameters optimized?

Answer:

The synthesis typically involves alkylation of amines as a core strategy. A validated approach includes:

- Step 1 : Preparation of the cyclobutyl intermediate via alkylation of 1-(2-methoxyethyl)cyclobutane with a halide (e.g., bromomethyl or chloromethyl derivatives) under basic conditions (e.g., NaH or K₂CO₃) .

- Step 2 : Reaction of the intermediate with 2-methoxyethylamine using reductive amination (e.g., NaBH₃CN) or nucleophilic substitution .

Critical parameters :- Temperature control (0–25°C) to minimize side reactions.

- Solvent selection (e.g., THF or DMF) to enhance solubility and reaction efficiency.

- Purification via column chromatography or recrystallization to achieve >95% purity.

Basic: Which analytical techniques are most robust for structural elucidation and purity assessment of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed structural confirmation, with chemical shifts for methoxy groups (~δ 3.2–3.5 ppm) and cyclobutyl protons (~δ 1.8–2.5 ppm) serving as diagnostic markers .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₆N₂O₂: 250.2046) and isotopic patterns .

- HPLC/UPLC : Quantifies purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm.

Advanced: How does the cyclobutyl ring’s steric and electronic profile influence binding affinity to neurological targets like serotonin receptors?

Answer:

The cyclobutyl group introduces conformational rigidity , which can enhance selectivity for specific receptor subtypes (e.g., 5-HT₂C over 5-HT₂A). Key factors:

- Steric effects : The ring’s puckered structure may restrict access to non-target receptors .

- Electronic effects : Electron-donating methoxy groups modulate the amine’s basicity, affecting hydrogen bonding with receptor residues.

Validation : Comparative studies using cyclopropane analogs (e.g., in ) show reduced affinity when rigidity is altered, highlighting the cyclobutane’s role .

Advanced: How can researchers reconcile conflicting biological activity data reported across independent studies?

Answer:

- Cross-validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Control for enantiomeric purity : Chiral HPLC ensures no confounding effects from stereoisomers .

- Standardize experimental conditions : Buffer composition (e.g., Mg²⁺ concentration) and cell lines (e.g., HEK293 vs. CHO) significantly impact receptor activity .

Advanced: What computational strategies predict the compound’s interaction with neurological targets, and how do they guide lead optimization?

Answer:

- Molecular docking : Identifies potential binding poses in serotonin receptor homology models (e.g., 5-HT₂C). Focus on interactions with Asp³.³² and Ser³.³⁶ residues .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .

- QSAR modeling : Correlates substituent effects (e.g., methoxy position) with activity data to prioritize synthetic targets.

Advanced: How do methoxy substituents modulate the compound’s pharmacokinetic properties, such as metabolic stability and blood-brain barrier (BBB) penetration?

Answer:

- Metabolic stability : Methoxy groups reduce oxidative metabolism by cytochrome P450 enzymes (e.g., CYP2D6), as evidenced by microsomal assays showing >60% remaining parent compound after 1 hour .

- BBB permeability : LogP calculations (~2.1) and P-gp efflux ratios (<2.0) predict moderate CNS penetration. Fluorine substitution (e.g., in analogs from ) can further enhance BBB uptake .

Basic: What strategies ensure high enantiomeric purity during synthesis, and why is this critical for pharmacological studies?

Answer:

- Chiral resolution : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis .

- Chiral chromatography : Repurposable methods (e.g., Chiralpak AD-H column) achieve >99% enantiomeric excess (ee) .

Significance : Enantiomers may exhibit divergent receptor activities (e.g., 10-fold differences in IC₅₀ for 5-HT₂C), necessitating strict stereochemical control for reproducible results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.